molecular formula C13H23N3O3 B13611391 N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide

N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide

Cat. No.: B13611391
M. Wt: 269.34 g/mol
InChI Key: ZZEWGJNHVVGWTO-UHFFFAOYSA-N
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Description

N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring, an acryloyl group, and a tert-butoxycarbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.

    Acryloylation: The piperidine intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to introduce the acryloyl group.

    Carbohydrazide Formation: The final step involves the reaction of the acryloylated piperidine with tert-butyl carbazate to form the desired N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate: Similar structure but lacks the carbohydrazide moiety.

    N’-[1-(prop-2-enoyl)piperidin-4-yl]carbohydrazide: Similar structure but lacks the tert-butoxy group.

Uniqueness

N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is unique due to the presence of both the acryloyl and tert-butoxycarbohydrazide groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate

InChI

InChI=1S/C13H23N3O3/c1-5-11(17)16-8-6-10(7-9-16)14-15-12(18)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3,(H,15,18)

InChI Key

ZZEWGJNHVVGWTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)C=C

Origin of Product

United States

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